molecular formula C14H14N2O3 B6597099 4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid CAS No. 2013343-89-8

4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid

Cat. No. B6597099
CAS RN: 2013343-89-8
M. Wt: 258.27 g/mol
InChI Key: LHPXAXCUUJSTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid (4-BPOBA) is an organic compound that is used in a variety of scientific research applications. It is a pyrazole derivative and has been studied for its biochemical and physiological effects in various types of experiments.

Scientific Research Applications

4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid has been studied for its potential applications in a variety of scientific research applications including drug discovery, drug metabolism, and enzyme inhibition. It has been used to study the mechanism of action of various enzymes, including cytochrome P450s and glutathione S-transferases. It has also been used to study the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid is not fully understood, but it is believed to interact with enzymes in the cytochrome P450 family. It has been shown to inhibit the activity of cytochrome P450s, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with glutathione S-transferases, which are involved in the detoxification of drugs and other compounds.
Biochemical and Physiological Effects
4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450s and glutathione S-transferases, which can lead to changes in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. It also has a wide range of applications, including drug discovery, drug metabolism, and enzyme inhibition. However, there are some limitations to its use. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for 4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid. It could be further studied for its potential applications in drug discovery and drug metabolism. It could also be studied for its potential therapeutic effects, such as its anti-inflammatory and antioxidant effects. In addition, it could be studied for its potential interactions with other enzymes and its potential effects on the metabolism of other compounds. Finally, it could be studied for its potential applications in other areas, such as agriculture, food science, and biotechnology.

Synthesis Methods

4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid can be synthesized using a one-pot reaction of 1-benzyl-1H-pyrazol-4-amine and 4-oxobutanoic acid in the presence of a catalytic amount of trifluoroacetic acid. The reaction is conducted in anhydrous dimethylformamide at room temperature for 24 hours. The resulting product is then purified by column chromatography and recrystallized from ethyl acetate.

properties

IUPAC Name

4-(1-benzylpyrazol-4-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13(6-7-14(18)19)12-8-15-16(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPXAXCUUJSTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid

CAS RN

2013343-89-8
Record name 4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.